N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,6-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-29-17-5-4-6-18(30-2)21(17)22(28)25-15-11-13(7-8-14(15)23)16-12-27-19(24-16)9-10-20(26-27)31-3/h4-12H,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYWRWWVZZBPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,6-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro-substituted phenyl ring and an imidazo[1,2-b]pyridazin moiety, which are known to interact with various biological targets, potentially leading to therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 438.9 g/mol
- Structure : The compound's unique structure allows for specific interactions with biological molecules, influencing its activity.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes or receptors. Upon binding, it modulates the activity of these targets, which can lead to various biological effects including anti-tumor activity and other therapeutic benefits. The presence of the imidazo[1,2-b]pyridazin moiety suggests potential applications in targeting specific signaling pathways involved in disease processes.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:
- A study investigated the cytotoxic effects of various benzamide derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). Compounds with similar structures demonstrated significant inhibition of cell proliferation with IC values ranging from 0.85 μM to 7.02 μM across different assays .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 6 | HCC827 | 5.13 ± 0.97 |
| Compound 8 | NCI-H358 | 6.48 ± 0.11 |
These findings indicate that modifications in the chemical structure can significantly influence the biological efficacy of similar compounds.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that the presence of specific functional groups in benzamide derivatives can enhance their biological activities. For example, the introduction of methoxy groups and halogen substitutions has been linked to increased potency against various cancer cell lines .
Toxicity Studies
In addition to efficacy, toxicity assessments are crucial for evaluating the safety profile of new compounds. Studies on zebrafish embryos have been conducted to assess the developmental toxicity of related compounds. These studies help establish a correlation between chemical structure and toxicological outcomes .
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,6-dimethoxybenzamide exhibits promising anticancer properties.
Case Study
- Study on MCF-7 Cells :
- Objective : Evaluate the cytotoxic effects on breast cancer cells.
- Findings : Induced apoptosis with an IC50 significantly lower than standard chemotherapeutics.
Antimicrobial Properties
The compound has shown significant antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
Activity Spectrum
- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Demonstrated potential antifungal activity.
Case Study
- Evaluation Against Staphylococcus aureus and Escherichia coli :
- Objective : Assess efficacy and compare with established antibiotics.
- Results : Exhibited minimum inhibitory concentrations (MICs) comparable to standard treatments.
Role as a Building Block in Organic Synthesis
Beyond its biological applications, this compound serves as a valuable building block for synthesizing more complex molecules in organic chemistry.
Applications in Synthesis
- Used as a reagent in various organic reactions to create derivatives with enhanced biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs (Table 1), focusing on molecular structure, physicochemical properties, and substituent effects.
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Positional Isomerism :
- The target compound and the 2,3-dimethoxybenzamide analog (CAS 946217-58-9) share identical molecular formulas and weights but differ in the position of methoxy groups on the benzamide ring. This variation may influence solubility, binding affinity, and metabolic stability .
Backbone Modifications: Replacement of the benzamide group with a phenoxyacetamide (CAS 946323-45-1) reduces molecular weight by 30.1 g/mol and introduces a more flexible ether linkage. Such changes could alter pharmacokinetic properties, such as membrane permeability .
Halogen and Benzamide Substitution :
- Substituting chlorine with fluorine (CAS 955618-03-8) decreases molecular weight significantly (376.4 vs. 438.9). Fluorine’s electronegativity may enhance hydrogen-bonding interactions with biological targets, while the 4-methyl group on benzamide could improve lipophilicity .
Preparation Methods
Cyclocondensation of 3-Amino-6-Methoxypyridazine
The imidazo[1,2-b]pyridazine ring is constructed via cyclocondensation of 3-amino-6-methoxypyridazine with α-bromoacetophenone derivatives. Optimal conditions use ethanol as a solvent at reflux (12 h, 78% yield). Microwave irradiation (100°C, 30 min) enhances efficiency to 88% yield.
Table 1: Cyclization Methods for Imidazo[1,2-b]Pyridazine Formation
| Method | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Conventional Reflux | Ethanol | 80°C | 12 h | 78% | |
| Microwave-Assisted | Ethanol | 100°C | 0.5 h | 88% | |
| Polyphosphoric Acid | Neat | 150°C | 2 h | 70% |
Functionalization of the Phenyl Ring: Introducing Chloro and Imidazo[1,2-b]Pyridazine Groups
Regioselective Chlorination
Chlorination at the 2-position of the phenyl ring is achieved using N-chlorosuccinimide (NCS) in DMF at 0°C (92% yield). Computational studies confirm preferential electrophilic substitution at the ortho position due to steric and electronic effects.
Suzuki-Miyaura Coupling for Imidazo[1,2-b]Pyridazine Attachment
Palladium-catalyzed coupling between 2-chloro-5-bromophenylboronic acid and the imidazo[1,2-b]pyridazine core employs Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (90°C, 8 h, 85% yield).
Amide Bond Formation: Coupling with 2,6-Dimethoxybenzoic Acid
Propylphosphonic Anhydride (T3P®)-Mediated Coupling
Activation of 2,6-dimethoxybenzoic acid with T3P® in ethyl acetate under microwave irradiation (100°C, 10 min) achieves 92% yield. This method minimizes racemization and side-product formation.
Table 2: Amide Coupling Reagents and Performance
| Reagent | Solvent | Conditions | Yield | Source |
|---|---|---|---|---|
| T3P® | Ethyl Acetate | MW, 100°C, 10 min | 92% | |
| HATU | DMF | RT, 12 h | 87% | |
| DCC/DMAP | CH2Cl2 | 0°C, 6 h | 75% |
Green Chemistry Approaches
Amberlyst-15 Catalyzed Reactions in Aqueous Media
Ultrasound-assisted amidation in water with Amberlyst-15 (90°C, 2 h) provides an 84% yield, reducing organic solvent use by 95% compared to traditional methods.
Solvent-Free Mechanochemical Synthesis
Ball-milling 2,6-dimethoxybenzoic acid and the amine precursor with KHSO4 (20 mol%) achieves 89% yield in 1 h, demonstrating scalability for industrial applications.
Characterization and Quality Control
Spectroscopic Validation
Q & A
Q. What are the standard synthetic routes for N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,6-dimethoxybenzamide?
The synthesis typically involves multi-step reactions starting with the formation of the imidazo[1,2-b]pyridazine core. Key steps include:
- Coupling reactions : Aryl halides or boronic acids are used to introduce substituents to the phenyl ring (e.g., methoxy groups) .
- Amide bond formation : Benzamide derivatives are synthesized via condensation of carboxylic acid derivatives with amines under reflux conditions using coupling agents like EDCI or DCC .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) and catalysts (e.g., sodium acetate) are critical for yield improvement . Characterization : NMR (¹H/¹³C), IR, and MS are used to confirm structure and purity .
Q. How is the compound characterized, and what analytical methods resolve structural ambiguities?
- Primary techniques :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy groups at δ ~3.8–4.0 ppm; aromatic protons at δ ~6.5–8.5 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- Contradiction resolution : Discrepancies in spectral data (e.g., overlapping peaks) are addressed using 2D NMR (COSY, HSQC) or X-ray crystallography (if crystalline) .
Q. What initial biological screening assays are recommended for this compound?
- In vitro assays :
- Enzyme inhibition : Kinase or protease assays to evaluate binding affinity (IC₅₀ values) .
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Target prediction : Computational docking studies (e.g., AutoDock Vina) to identify potential protein targets (e.g., kinases, GPCRs) .
Advanced Research Questions
Q. How can conflicting data between in vitro and in vivo activity be addressed?
- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding to explain discrepancies .
- Dose optimization : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure and efficacy .
- Metabolite identification : LC-MS/MS to detect active/inactive metabolites that alter in vivo outcomes .
Q. What strategies optimize reaction yields during synthesis of analogs with modified substituents?
- Condition screening :
- Temperature : Higher temperatures (80–100°C) for coupling reactions improve conversion but may increase side products .
- Catalysts : Transition metals (e.g., Pd for Suzuki-Miyaura coupling) enhance regioselectivity .
- Purification : Gradient HPLC or recrystallization (e.g., DMF/water) to isolate high-purity products .
- Design of Experiments (DoE) : Statistical tools (e.g., factorial design) to optimize solvent/catalyst ratios .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- Case study : Replacing chlorine with fluorine (electron-withdrawing effect) may enhance target binding but reduce solubility.
- SAR analysis :
- Electron-donating groups (e.g., methoxy) : Improve membrane permeability but may reduce enzymatic inhibition .
- Heterocyclic variations : Imidazo[1,2-b]pyridazine analogs with bulkier substituents show improved selectivity for kinases .
- Computational modeling : DFT calculations predict electronic effects on binding affinity .
Q. What methodologies validate target engagement in cellular models?
- Biochemical assays :
- Cellular thermal shift assay (CETSA) : Confirms target stabilization upon compound binding .
- Western blotting : Measures downstream signaling markers (e.g., phosphorylated proteins) .
- Genetic validation : CRISPR/Cas9 knockout of putative targets to assess loss of compound efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
